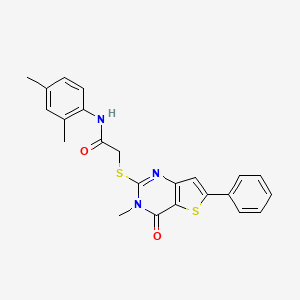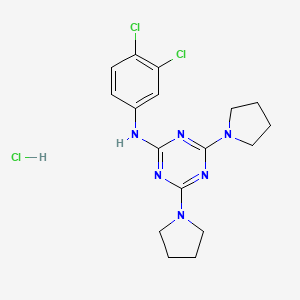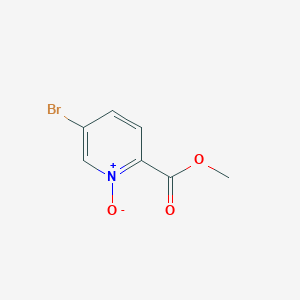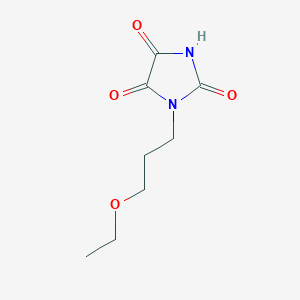
N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The 2,5-dimethoxybenzyl group is a substituted benzyl group with two methoxy groups attached to the benzene ring . The 4-pyridin-3-yl group is a pyridine ring, which is a basic heterocyclic aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide group attached to the pyridine ring via an amide bond. The 2,5-dimethoxybenzyl group would be attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring might make it a weak base .Scientific Research Applications
Nuclear Magnetic Resonance Studies
N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide has been studied in the context of nuclear magnetic resonance (NMR). Research by Jackman, Kavanagh, and Haddon (1969) explored the rotational barriers in substituted N,N-dimethylbenzamides, providing insights into molecular dynamics and interactions in compounds like this compound. This kind of study is vital for understanding the molecular behavior of such compounds (Jackman, Kavanagh, & Haddon, 1969).
Crystal Structure and Drug Design
The compound's ability to form molecular complexes has been a subject of interest in drug design. Vangala, Chow, and Tan (2013) investigated the structural, thermochemical, and desolvation studies of various molecular complexes involving compounds similar to this compound. Their findings can contribute to the development of new pharmaceutical formulations (Vangala, Chow, & Tan, 2013).
Organometallic Chemistry
In organometallic chemistry, Ge, Meetsma, and Hessen (2009) synthesized and characterized complexes using ligands related to this compound. These compounds have potential applications in catalysis and material science (Ge, Meetsma, & Hessen, 2009).
Antioxidant and Neuroprotective Properties
Hur, Kim, Lee, Lee, and Choi (2013) investigated the protective effects of oxyresveratrol imine derivatives, including compounds analogous to this compound, against oxidative stress in cell models. These studies are crucial for understanding the neuroprotective and antioxidant potential of such compounds (Hur et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-10-17(15(2)11-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGNOZXKLVMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)

![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)



![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)
![(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670593.png)
![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)